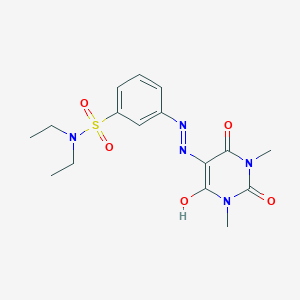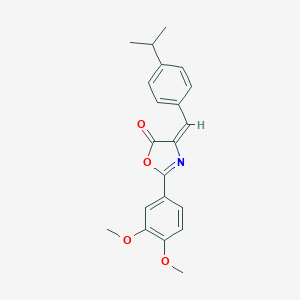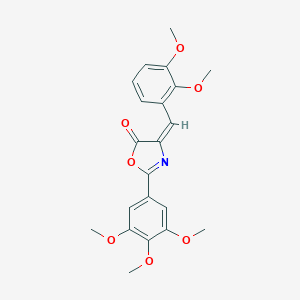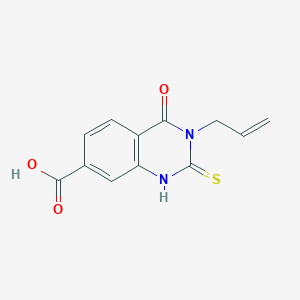
3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a multifaceted chemical compound. It is known for its unique structure that endows it with a diverse range of properties, making it particularly interesting for research in various scientific fields. Its structure is characterized by a tetrahydropyrimidine core, a hydrazinyl linkage, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide involves several steps:
Formation of Tetrahydropyrimidine Core: : This is achieved by reacting suitable β-dicarbonyl compounds with urea derivatives in the presence of acidic or basic catalysts.
Hydrazinyl Linkage: : The hydrazine component is introduced via a condensation reaction with the tetrahydropyrimidine core.
Sulfonamide Addition: : Finally, N,N-diethylbenzenesulfonamide is formed by reacting the intermediate hydrazine derivative with a sulfonyl chloride in the presence of a base like triethylamine to neutralize the acidic by-products.
Industrial Production Methods: For industrial-scale production, optimizations in reaction conditions, including temperature control, solvent choice, and continuous flow techniques, are essential. Utilizing automated reactors and real-time monitoring systems helps maintain high yields and purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more oxidized derivatives, often using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The sulfonamide group can undergo substitution reactions, especially under nucleophilic attack.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Basic or acidic conditions depending on the specific substitution reaction.
Oxidized derivatives: : More oxidized states of the original compound.
Reduced derivatives: : Less complex structures formed by reduction.
Substituted derivatives: : Various compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: : Used in developing catalysts for organic reactions.
Biological assays: : Tool in studying enzyme activities and protein interactions.
Pharmaceuticals: : Potential candidate for drug development, targeting specific molecular pathways.
Polymer Chemistry: : Used in the synthesis of advanced polymers with specialized functions.
Mechanism of Action
The mechanism by which 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide exerts its effects is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction often involves the tetrahydropyrimidine core binding to active sites, modulating the biological activity of target molecules, and initiating downstream signaling pathways.
Comparison with Similar Compounds
Uniqueness:
Distinct Core Structure: : The tetrahydropyrimidine core is less common compared to other hydrazine derivatives.
Versatile Functional Groups: : The combination of sulfonamide and hydrazine groups allows for diverse chemical modifications and applications.
Sulfonamide Derivatives: : These share the sulfonamide functional group but may lack the tetrahydropyrimidine core.
Hydrazine Derivatives: : Commonly used in different contexts but might not possess the specific functionalities of this compound.
Tetrahydropyrimidine Compounds: : Have the core structure but may not include the sulfonamide and hydrazine moieties.
By delving into its synthetic routes, reactions, applications, and unique characteristics, 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide reveals itself as an intriguing and versatile compound in scientific research.
Properties
IUPAC Name |
N,N-diethyl-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-5-21(6-2)27(25,26)12-9-7-8-11(10-12)17-18-13-14(22)19(3)16(24)20(4)15(13)23/h7-10,22H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGMBFFZSLXHCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N(C(=O)N(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B381743.png)
![2-methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B381748.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B381749.png)

![7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B381753.png)
![2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381756.png)
![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381760.png)
![Diethyl 3-methyl-5-({[(4-methyl-2-quinolinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381761.png)
![ethyl 4-(4-methoxyphenyl)-2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381762.png)



